molecular formula C5H12N4O2 B8384492 N,N-diethyl-N'-nitroguanidine CAS No. 131748-99-7

N,N-diethyl-N'-nitroguanidine

Cat. No. B8384492
M. Wt: 160.17 g/mol
InChI Key: YXHKPIUNCVPYDB-UHFFFAOYSA-N
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Patent
US05034404

Procedure details

To a mixture of 1.35g of S-methyl-N-nitroisothiourea and 5ml of acetonitrile was added 0.88g of diethylamine, followed by stirring for 6 hours in an oil bath of 60° C. The reaction mixture was concentrated and the residue was purified by a column chromatography [developing solvent: dichloromethanemethanol (20:1)] to afford 0.85g of N,N-diethyl-N'-nitroguanidine as a white solid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3](=[NH:8])[NH:4][N+:5]([O-:7])=[O:6].[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>C(#N)C>[CH2:9]([N:11]([CH2:12][CH3:13])[C:3]([NH:4][N+:5]([O-:7])=[O:6])=[NH:8])[CH3:10]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
CSC(N[N+](=O)[O-])=N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 6 hours in an oil bath of 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by a column chromatography [developing solvent: dichloromethanemethanol (20:1)]

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)N(C(=N)N[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.